molecular formula C20H20ClN3O2S B2830023 N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-57-2

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2830023
CAS No.: 422528-57-2
M. Wt: 401.91
InChI Key: DTMRPQDNKVPAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-2-sulfanylidene core, a (4-chlorophenyl)methyl substituent at position 3, and a butan-2-yl carboxamide group at position 6.

Properties

CAS No.

422528-57-2

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.91

IUPAC Name

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c1-3-12(2)22-18(25)14-6-9-16-17(10-14)23-20(27)24(19(16)26)11-13-4-7-15(21)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

DTMRPQDNKVPAON-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride as the reagent.

    Attachment of the Butyl Side Chain: The butyl side chain is attached via an alkylation reaction, using butyl halides under basic conditions.

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, typically using thiourea or similar sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the sulfanylidene group to a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Agrochemical Applications

Pesticide Development
5-Fluoro-6-(trifluoromethyl)pyridin-3-amine serves as an important intermediate in the synthesis of various agrochemicals. Notably, it is utilized in the production of fungicides such as picoxystrobin, which protects crops from fungal diseases . The trifluoromethyl group enhances the biological activity of these compounds, making them more effective against pests.

Table 1: Agrochemical Products Derived from 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine

Product NameTypeApplication
PicoxystrobinFungicideCrop protection
Fluazifop-butylHerbicideWeed control
Other TFMP DerivativesVariousPest management

Pharmaceutical Applications

Drug Development
The compound is also investigated for its potential in drug development. Its fluorinated structure is associated with improved pharmacokinetic properties, including increased metabolic stability and bioavailability . Several derivatives containing the trifluoromethylpyridine moiety have shown promise in clinical trials for various therapeutic areas.

Case Study: Pharmacological Research
Research has demonstrated that derivatives of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine exhibit significant activity as positive allosteric modulators at muscarinic acetylcholine receptors. For example, compound 3g showed a notable shift in activity at a concentration of 1 µM, indicating its potential for treating bladder dysfunctions .

Table 2: Pharmacological Properties of Selected Derivatives

CompoundTarget ReceptorActivity (EC50 Shift)
Compound 3gM3 mAChR36-fold
Other AnaloguesVariousVariable

Synthesis and Chemical Properties

The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridin-3-amine typically involves fluorination processes that yield high-purity products suitable for further applications . The presence of the trifluoromethyl group significantly influences the compound's reactivity and stability, making it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but initial studies indicate that it may interact with kinases and other signaling proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with hypothetical or literature-based quinazoline analogues:

Compound Key Substituents Biological Activity Key Differences
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide 3-(4-chlorophenyl)methyl, 4-oxo-2-sulfanylidene, 7-butan-2-yl carboxamide Hypothesized kinase inhibition Sulfanylidene group may enhance electrophilicity vs. oxo or thio groups
Gefitinib (EGFR inhibitor) 3-chloro-4-fluoroanilino, 7-morpholino EGFR tyrosine kinase inhibition Lack of sulfanylidene and carboxamide groups reduces tautomeric versatility
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () Cyclopentanone core with 4-chlorophenylmethyl Intermediate for metconazole (fungicide) Non-quinazoline structure; highlights 4-chlorophenyl’s agrochemical relevance
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole core with sulfanyl and trifluoromethyl groups Undisclosed (structural focus) Sulfanyl group in a heterocyclic system; divergent scaffold vs. quinazoline

Functional Group Impact

  • Sulfanylidene vs. Sulfanyl Groups : The sulfanylidene (C=S) in the target compound may exhibit stronger electrophilicity compared to the sulfanyl (S–C) group in ’s pyrazole derivative, influencing reactivity and target binding .
  • Butan-2-yl Carboxamide : This branched alkyl chain may enhance metabolic stability compared to shorter-chain analogues (e.g., methyl or ethyl), as seen in kinase inhibitors like erlotinib.

Biological Activity

N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its ability to interact with various biological targets. Its structure includes:

  • A butan-2-yl side chain
  • A chlorophenyl group
  • A sulfanylidene moiety

This unique configuration is thought to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth through interference with essential metabolic pathways.

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strainsWeak to Moderate

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. In particular, molecular docking studies indicate that these compounds can bind effectively to key proteins involved in cancer cell proliferation . The cytotoxic effects were evaluated using the MTT assay, revealing significant inhibitory effects on various cancer cell lines. Compounds with specific substitutions on the quinazoline ring demonstrated enhanced potency, suggesting that structural modifications can optimize their anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. Inhibitory assays indicate that it exhibits strong activity against urease, which is crucial for treating conditions like urinary tract infections . This property positions it as a potential therapeutic agent in managing such diseases.

The biological activity of N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : Molecular docking studies reveal that these compounds can effectively bind to various receptors involved in signaling pathways, leading to altered cellular responses .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

  • Anticancer Activity : A study involving substituted tetrazoloquinazoline derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The binding affinity and stability of these compounds were analyzed using molecular dynamics simulations, indicating promising therapeutic potential .
  • Antimicrobial Screening : Another investigation assessed the antibacterial efficacy of synthesized quinazoline derivatives against multiple strains, confirming their moderate to strong activity and establishing a structure–activity relationship that guides future synthesis .

Q & A

Q. What are the established synthetic routes for N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, and what key reagents/conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Quinazoline core formation : Cyclization of anthranilic acid derivatives with thiourea or isothiocyanate intermediates under reflux conditions.
  • Substituent introduction : Alkylation at the N-butan-2-yl position using 2-bromobutane in dimethylformamide (DMF) with a base like potassium carbonate .
  • Chlorophenylmethyl incorporation : Friedel-Crafts alkylation or nucleophilic substitution, optimized with catalysts like zinc chloride .
  • Final purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry (e.g., sulfanylidene moiety at C2) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and intermediate purity using silica gel plates with ethyl acetate/hexane eluents .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Anticancer potential : Inhibition of kinases (e.g., EGFR) in vitro, with IC50_{50} values ranging from 0.5–5 μM, depending on cell lines .
  • Anti-inflammatory activity : Suppression of COX-2 expression in murine macrophages at 10 μM concentrations .
  • Targeted delivery : Enhanced solubility via carboxamide functionalization for improved bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability assays) and validate using positive controls .
  • Structural analogs : Compare activity of N-butan-2-yl derivatives with other alkyl/aryl substituents to isolate structure-activity relationships (SAR) .
  • Solubility effects : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across experiments .

Q. What strategies optimize the synthesis yield and scalability of this compound?

Critical factors include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalyst selection : Transition from homogeneous (e.g., ZnCl2_2) to heterogeneous catalysts (e.g., montmorillonite K10) for easier recovery .
  • Solvent systems : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) for greener synthesis .

Q. How can computational methods enhance SAR studies for this quinazoline derivative?

Approaches include:

  • Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide synthetic prioritization .
  • ADMET prediction : Use SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in development .

Q. What mechanistic studies are needed to elucidate its interaction with biological targets?

Recommended methodologies:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified kinases or receptors .
  • X-ray crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .
  • Metabolite profiling : Use LC-MS to track in vitro/in vivo metabolic pathways and identify active metabolites .

Methodological Considerations

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Dose range : Test 0.1–100 μM concentrations, with triplicate measurements to ensure statistical robustness .
  • Selectivity panels : Include unrelated enzymes (e.g., PKA, PKC) to assess specificity .
  • Cytotoxicity controls : Use MTT assays on non-cancerous cell lines (e.g., HEK293) to rule out general toxicity .

Q. What are the best practices for validating synthetic intermediates?

  • Stepwise characterization : Confirm each intermediate via 1H^1H-NMR and FT-IR before proceeding to subsequent steps .
  • Stability testing : Store intermediates under inert atmospheres (N2_2 or Ar) at −20°C to prevent degradation .

Data Analysis and Reporting

Q. How to address variability in biological replicate data?

  • Normalization : Express results as fold-changes relative to vehicle-treated controls .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Meta-analysis : Compare findings with structurally similar compounds (e.g., 4-oxoquinazoline derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.